6-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]pyridine-3-carboxamide
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Overview
Description
6-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a chloro group and a carboxamide group, along with a pyrrole ring substituted with dimethyl and phenylsulfonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions: The phenylsulfonyl group can be introduced via electrophilic aromatic substitution.
Coupling Reactions: The pyrrole ring is then coupled with the pyridine ring using a Suzuki-Miyaura coupling reaction, which involves a palladium-catalyzed cross-coupling of boronic acids with halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong nucleophiles.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-3-carboxamide: Lacks the propyl group, leading to different binding properties.
6-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-ethyl-1H-pyrrol-2-yl]pyridine-3-carboxamide: Contains an ethyl group instead of a propyl group, affecting its hydrophobic interactions.
Uniqueness
The presence of the propyl group in 6-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]pyridine-3-carboxamide enhances its hydrophobic interactions, potentially increasing its binding affinity and specificity for certain molecular targets. This makes it a unique compound with distinct properties compared to its analogs .
Properties
Molecular Formula |
C21H22ClN3O3S |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]-6-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C21H22ClN3O3S/c1-4-12-25-15(3)14(2)19(29(27,28)17-8-6-5-7-9-17)20(25)24-21(26)16-10-11-18(22)23-13-16/h5-11,13H,4,12H2,1-3H3,(H,24,26) |
InChI Key |
BCOZYFYGBHHYEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C2=CN=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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